molecular formula C16H13NO2 B14466365 3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one CAS No. 71741-88-3

3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one

Cat. No.: B14466365
CAS No.: 71741-88-3
M. Wt: 251.28 g/mol
InChI Key: UPGNOVCYSBGXJP-UHFFFAOYSA-N
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Description

3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one is a heterocyclic compound that features a unique structure combining a pyridine ring and an oxolane ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to form an intermediate, which is then subjected to oxidative cyclization to yield the desired oxolan-2-one derivative . The reaction conditions often include the use of chloroacetic acid and an acid catalyst to facilitate esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxolan-2-one ring to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one is unique due to its combination of a pyridine ring and an oxolane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

71741-88-3

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-methylidene-5-phenyl-5-pyridin-4-yloxolan-2-one

InChI

InChI=1S/C16H13NO2/c1-12-11-16(19-15(12)18,13-5-3-2-4-6-13)14-7-9-17-10-8-14/h2-10H,1,11H2

InChI Key

UPGNOVCYSBGXJP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)(C2=CC=CC=C2)C3=CC=NC=C3

Origin of Product

United States

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